

# Understanding the discovery and development of TYA-018

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TYA-018

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An In-depth Technical Guide to the Discovery and Development of **TYA-018**

## Introduction

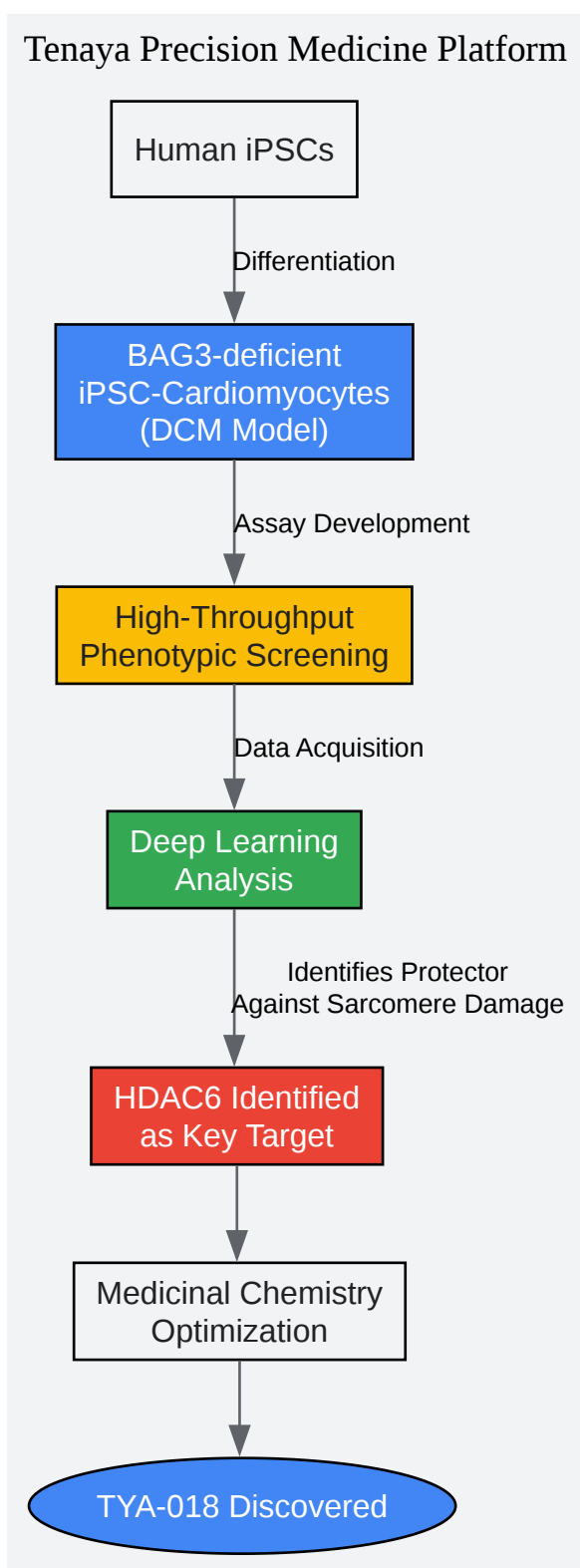
**TYA-018** is a potent, orally active, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Developed by Tenaya Therapeutics, it represents a novel therapeutic approach for heart disease, particularly targeting the underlying molecular mechanisms of genetic dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] Unlike other HDAC family members, HDAC6 is primarily located in the cytoplasm, where it modulates various cellular processes.[3] **TYA-018** was discovered using a sophisticated precision medicine platform and has demonstrated significant cardioprotective effects in preclinical models.[1][4] It serves as the preclinical tool compound for TN-301, a structurally and functionally similar HDAC6 inhibitor that is being advanced into clinical trials.[4][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with **TYA-018**.

## Discovery of TYA-018: A Modern Approach

The identification of **TYA-018** was driven by Tenaya Therapeutics' distinct precision medicine platform, which leverages human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and deep learning to overcome the limitations of traditional animal model-based drug discovery.[4][5]

## Phenotypic Screening in a Human Disease Model

The initial breakthrough came from developing an in vitro model of dilated cardiomyopathy (DCM) using iPSC-CMs with a deficiency in the B-cell lymphoma 2 (BCL2)-associated athanogene 3 (BAG3).[1] Loss-of-function mutations in BAG3 are linked to DCM, making this a highly relevant human disease model.[5] This platform was used for phenotypic screening, where the primary endpoint was the protection against sarcomere damage, a key pathological feature of DCM.[4][5] Through this high-throughput screening combined with deep learning algorithms, HDAC6 was identified as a promising therapeutic target.[4] The subsequent medicinal chemistry efforts led to the development of a series of novel, highly selective HDAC6 inhibitors, including **TYA-018**. [4][5]



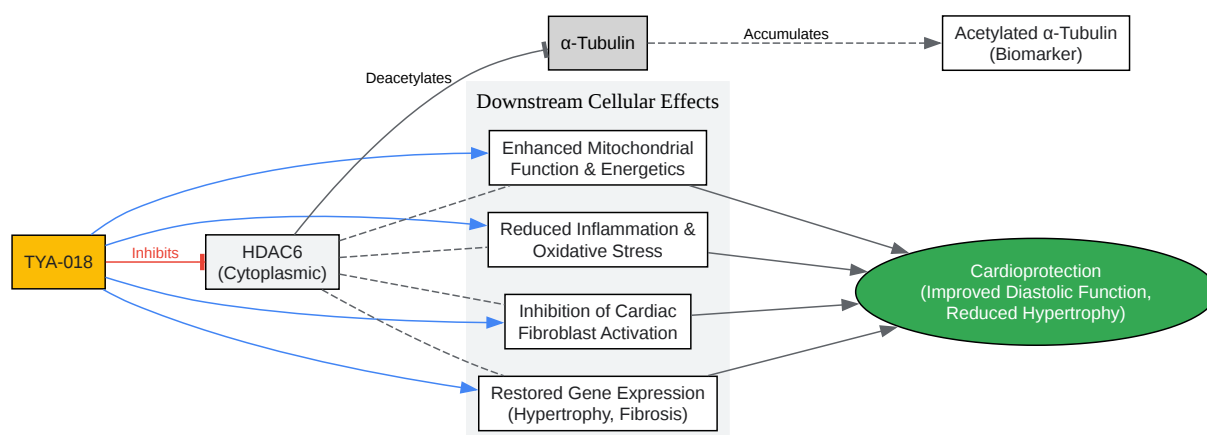
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Discovery workflow for **TYA-018**.

## Mechanism of Action

**TYA-018** exerts its cardioprotective effects through the selective inhibition of HDAC6. This cytoplasmic enzyme deacetylates non-histone proteins, including  $\alpha$ -tubulin. Inhibition of HDAC6 leads to an increase in tubulin acetylation, a reliable plasma biomarker for target engagement.[3] The therapeutic benefits of **TYA-018** stem from a multi-modal mechanism that addresses several pathological hallmarks of heart failure.

Gene expression analyses have shown that HDAC6 inhibition restores gene sets related to hypertrophy, fibrosis, and mitochondrial energy production.[1] In preclinical models, **TYA-018** demonstrated a significant impact on markers of oxidative stress, inflammation, and metabolism.[1][7] By enhancing cardiac energetics and mitochondrial respiratory capacity, **TYA-018** helps maintain heart function under pathological stress.[1][5][8]



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*Signaling pathway of **TYA-018** via HDAC6 inhibition.*

## Preclinical Development and Efficacy

**TYA-018** has been evaluated in multiple preclinical models of heart failure, demonstrating significant therapeutic potential.

## Efficacy in Dilated Cardiomyopathy (DCM)

In a BAG3 cardiomyocyte knockout (cKO) mouse model of DCM, **TYA-018** provided significant cardioprotection.<sup>[1][5]</sup> Treatment protected against sarcomere damage, reduced the expression of the cardiac stress marker Nppb, and improved left ventricular function.<sup>[1][9]</sup> Furthermore, it enhanced cardiac energetics by increasing the expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.<sup>[1]</sup>

Parameter	Model	Treatment	Outcome	Reference
Sarcomere Integrity	BAG3 cKO Mouse	TYA-018 (15 mg/kg, oral, daily)	Protected against damage; reduced percentage of cardiomyocytes with damaged sarcomeres.	[1][2]
Cardiac Stress	BAG3 cKO Mouse	TYA-018 (15 mg/kg, oral, daily)	Significantly reduced Nppb expression to near wild-type levels.	[2]
Cardiac Energetics	BAG3 cKO Mouse	TYA-018	Increased expression of targets for fatty acid metabolism and oxidative phosphorylation.	[1]
Mitochondrial Content	BAG3 cKO Mouse	TYA-018	Significantly reduced mitochondrial content to amounts similar to wild-type mice.	[2]

## Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)

**TYA-018** has also shown robust efficacy in reversing established heart failure in mouse models of HFpEF, which were induced by a combination of a high-fat diet (HFD) and moderate transverse aortic constriction (mTAC) or L-NAME.[8][10] Treatment with **TYA-018** led to direct benefits on the heart, including reversal of diastolic dysfunction and decreased hypertrophy, as well as systemic benefits like improved exercise performance and glucose tolerance.

Genetic deletion studies confirmed the selectivity of the effects; mice lacking the Hdac6 gene showed delayed HFpEF progression and were resistant to the therapeutic effects of **TYA-018**, confirming its on-target action.<sup>[1][8]</sup>

Parameter	Model	Treatment	Outcome vs. Vehicle/Comparator	Reference
Monotherapy				
Diastolic Function (E/e')	HFD + L-NAME Mouse	TYA-018 (15 mg/kg)	Superior improvement compared to empagliflozin.	[8]
LV Hypertrophy	HFD + L-NAME Mouse	TYA-018 (15 mg/kg)	Effectively reduced LV hypertrophy, comparable to empagliflozin.	[8]
Lung Congestion	HFD + mTAC Mouse	TYA-018 (15 mg/kg)	Reduced lung weight, indicating decreased pulmonary congestion.	[6]
Gene Expression	HFpEF Mouse	Single dose TYA-018 (15 mg/kg)	Corrected gene sets for fibrosis, inflammation, and mitochondrial function within 6 hours.	[8]
Combination Therapy				
Cardiac Function	HFpEF Mouse	TYA-018 (0.3 mg/kg) + Empagliflozin (0.5 mg/kg)	Additive benefits exceeding either agent alone; cardiac function neared healthy controls.	[1]



LV Remodeling	HFpEF Mouse	TYA-018 + Empagliflozin (low dose combo)	Continual improvements in LV remodeling and diastolic function over 8 weeks.	[8]
Gene Expression	HFpEF Mouse	TYA-018 + Empagliflozin	Extensive reversal of disease-related gene expression toward healthy controls.	[7]

## Experimental Protocols

Detailed methodologies were crucial for the validation of **TYA-018**'s therapeutic potential.

## iPSC-CM Disease Model and Screening

- **Model Generation:** Human induced pluripotent stem cells were differentiated into cardiomyocytes. A DCM phenotype was induced via knockdown of the BAG3 gene.[4][5]
- **Screening Assay:** The BAG3-deficient iPSC-CMs were plated in high-throughput format. Compounds were added, and the cells were assessed for protection against sarcomere damage using automated high-content imaging and deep learning algorithms for image analysis.[4]

## Animal Models

- **DCM Model:** A cardiomyocyte-specific BAG3 knockout (BAG3 cKO) mouse was used, which develops a progressive loss of heart function simulating human DCM.[4][5]
- **HFpEF Models:**
  - **HFD + mTAC Model:** Male C57BL/6J mice were subjected to a proprietary high-fat diet and moderate transverse aortic constriction (mTAC) for 16 weeks to replicate metabolic and mechanical stress.[3][10]

- HFD + L-NAME Model: Mice were fed a high-fat diet and administered L-NAME (a nitric oxide synthase inhibitor) to induce HFpEF.[8]

## In Vivo Efficacy Studies

- Dosing: **TYA-018** was administered via oral gavage, typically once daily. Doses ranged from low-dose combination therapy (0.3 mg/kg) to higher-dose monotherapy (15 mg/kg).[2][8]
- Duration: Treatment periods varied, for example, 8 weeks in the BAG3 cKO study and 9 weeks in the HFD + L-NAME HFpEF study.[2][8]
- Endpoints:
  - Cardiac Function: Assessed using echocardiography and non-invasive Doppler analysis to measure parameters like ejection fraction (EF), left ventricular mass (LV mass), isovolumic relaxation time (IVRT), and E/e' and E/A ratios.[8][10]
  - Histology and Pathology: Heart and lung tissues were collected for analysis of hypertrophy, fibrosis, and lung congestion.[6][8]
  - Systemic Effects: Glucose tolerance tests and exercise capacity measurements were performed.[8]

## Mitochondrial Function Assays

- Method: Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) in iPSC-CMs treated with **TYA-018** (0.3  $\mu$ M and 3  $\mu$ M) versus a DMSO control.[8]
- Parameters: Basal respiration and reserve respiratory capacity were quantified to assess mitochondrial function.[8]

## RNA-Seq Analysis

- Sample Preparation: Heart tissues were harvested from HFpEF mice 6 hours after a single dose of **TYA-018** (15 mg/kg) or vehicle.[8]
- Analysis: RNA sequencing (RNA-Seq) was performed to analyze changes in gene expression. Gene set enrichment analysis was used to identify pathways related to fibrosis,

inflammation, and mitochondrial function that were modulated by **TYA-018**.<sup>[7][8]</sup>

## Conclusion

The discovery and preclinical development of **TYA-018** exemplify a successful application of modern drug discovery platforms, integrating human cell-based disease models with artificial intelligence to identify a novel therapeutic target and develop a highly selective inhibitor. **TYA-018** has demonstrated a robust, multi-modal mechanism of action that addresses key pathological drivers of both dilated cardiomyopathy and heart failure with preserved ejection fraction. Its strong preclinical efficacy, both as a monotherapy and in combination with existing treatments, has paved the way for the clinical development of its close analog, TN-301, offering a promising new therapeutic option for heart failure patients.<sup>[6][7]</sup>

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- To cite this document: BenchChem. [Understanding the discovery and development of TYA-018]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574366#understanding-the-discovery-and-development-of-tya-018]

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